Cas no 1361723-99-0 (2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid)

2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid is a fluorinated and chlorinated nicotinic acid derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine atom at the 2-position of the pyridine ring and a 2,3,6-trichlorophenyl substituent at the 5-position, enhances its reactivity and binding affinity in molecular interactions. The compound's halogen-rich design contributes to improved metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of bioactive molecules. Its precise substitution pattern allows for selective modulation of target proteins or enzymes, particularly in the development of herbicides or enzyme inhibitors. The presence of both fluorine and chlorine atoms offers opportunities for further functionalization, enabling fine-tuning of physicochemical properties for specific applications.
2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid structure
1361723-99-0 structure
Product name:2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid
CAS No:1361723-99-0
MF:C12H5Cl3FNO2
MW:320.531003713608
CID:4966310

2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid
    • Inchi: 1S/C12H5Cl3FNO2/c13-7-1-2-8(14)10(15)9(7)5-3-6(12(18)19)11(16)17-4-5/h1-4H,(H,18,19)
    • InChI Key: PQVCGOJYVRPWAO-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C=NC(=C(C(=O)O)C=1)F)Cl)Cl

Computed Properties

  • Exact Mass: 318.936990 g/mol
  • Monoisotopic Mass: 318.936990 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2
  • Molecular Weight: 320.5
  • XLogP3: 4.3

2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031638-250mg
2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid
1361723-99-0 97%
250mg
504.00 USD 2021-06-22
Alichem
A013031638-1g
2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid
1361723-99-0 97%
1g
1,519.80 USD 2021-06-22
Alichem
A013031638-500mg
2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid
1361723-99-0 97%
500mg
806.85 USD 2021-06-22

Additional information on 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid

Comprehensive Analysis of 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid (CAS No. 1361723-99-0)

The compound 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid (CAS No. 1361723-99-0) is a fluorinated nicotinic acid derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the fluoro and trichlorophenyl substituents, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery and crop protection.

One of the key reasons for the growing attention on 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid is its structural similarity to known bioactive compounds. The presence of both fluorine and chlorine atoms in its molecular framework enhances its lipophilicity and metabolic stability, which are crucial factors in medicinal chemistry. Recent studies have explored its potential as a building block for developing novel enzyme inhibitors and receptor modulators, addressing current challenges in treating chronic diseases.

In the agrochemical sector, 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid has shown promise as a precursor for developing new-generation pesticides and herbicides. Its halogen-rich structure contributes to improved pest resistance management, a critical concern in modern agriculture. With the increasing demand for sustainable crop protection solutions, this compound's role in creating environmentally friendly agrochemicals is being actively investigated.

The synthesis and characterization of 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid involve advanced organic chemistry techniques. Researchers employ various cross-coupling reactions and halogenation methods to obtain high-purity samples. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely used to verify its structure and purity, ensuring reliable results in downstream applications.

Recent advancements in computational chemistry have enabled better understanding of this compound's molecular properties. Density functional theory (DFT) calculations predict its electronic structure and reactivity patterns, facilitating more efficient drug design processes. These computational approaches align with the current trend of AI-assisted molecular discovery, making 1361723-99-0 a relevant subject in digital chemistry platforms.

The stability and storage conditions of 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid are frequently discussed topics among researchers. Proper handling requires attention to moisture sensitivity and light exposure, with recommendations for storage in amber glass containers under inert atmosphere. These considerations are particularly important for maintaining compound integrity in long-term research projects.

From a commercial perspective, the global market for fluorinated aromatic compounds like 1361723-99-0 is expanding rapidly. Pharmaceutical companies and research institutions are seeking reliable suppliers of high-quality samples, creating opportunities for specialized chemical manufacturers. The compound's patent landscape and regulatory status are also subjects of professional interest, especially for organizations involved in intellectual property management.

Environmental considerations surrounding halogenated compounds have led to increased scrutiny of their ecological impact. Researchers studying 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid are investigating its biodegradation pathways and potential green chemistry alternatives for its synthesis. These efforts address the growing demand for sustainable chemical processes in industrial applications.

In analytical applications, 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid serves as a valuable reference standard for method development. Its distinctive chromatographic behavior makes it useful for calibrating HPLC systems and validating analytical protocols. Quality control laboratories frequently inquire about its availability as a certified reference material.

The future research directions for CAS 1361723-99-0 include exploring its potential in material science applications. Preliminary studies suggest possible uses in organic electronic materials, leveraging its conjugated system and halogen substituents. This aligns with current interests in developing novel organic semiconductors for flexible electronics and energy storage devices.

Collaborative research initiatives are increasingly focusing on structure-activity relationship studies involving 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid. By systematically modifying its molecular framework, scientists aim to identify new bioactive derivatives with improved pharmacological profiles. These efforts contribute to the broader field of rational drug design and medicinal chemistry optimization.

For researchers working with 1361723-99-0, proper safety protocols and risk assessment procedures are essential. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when handling this compound. Material safety data sheets provide detailed guidance on personal protective equipment and emergency measures.

The scientific literature regarding 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid continues to grow, with recent publications exploring its crystallographic properties and supramolecular interactions. These studies provide valuable insights into its solid-state behavior, which is relevant for formulation development in pharmaceutical applications.

In conclusion, 2-Fluoro-5-(2,3,6-trichlorophenyl)nicotinic acid (CAS No. 1361723-99-0) represents a versatile chemical entity with multidisciplinary applications. Its unique structural features and growing research interest position it as an important compound in contemporary chemical sciences. Continued investigation of its properties and potential uses will likely yield significant contributions to pharmaceutical development, agricultural science, and materials research.

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